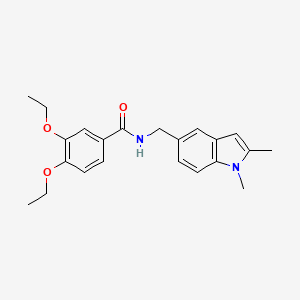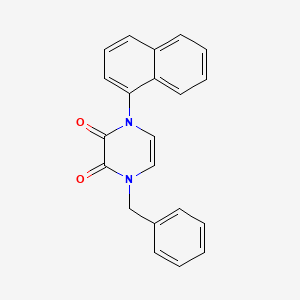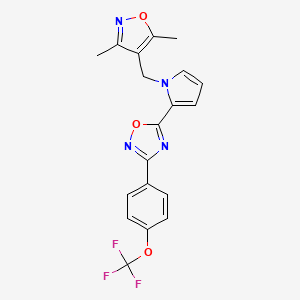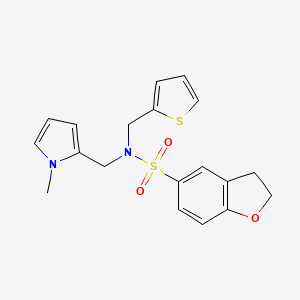![molecular formula C9H14O2 B2991335 2,9-Dioxadispiro[2.0.44.33]undecane CAS No. 1160804-17-0](/img/structure/B2991335.png)
2,9-Dioxadispiro[2.0.44.33]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Dioxadispiro[2.0.44.33]undecane, commonly known as DDO, is a synthetic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. DDO is a bicyclic ether that consists of two spirocyclic rings connected by a linear carbon chain. This compound has been the subject of numerous studies due to its potential as a building block for organic synthesis, as well as its potential as a drug candidate for various diseases.
作用機序
The exact mechanism of action of DDO is not yet fully understood. However, studies have shown that DDO has the ability to interact with various biological molecules, including enzymes and proteins. It is believed that DDO's unique structure allows it to bind to these molecules, altering their activity and function.
Biochemical and Physiological Effects
Studies have shown that DDO has various biochemical and physiological effects. DDO has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. DDO has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, DDO has been shown to have neuroprotective properties, which can help protect neurons from damage and degeneration.
実験室実験の利点と制限
One of the major advantages of using DDO in lab experiments is its unique structure, which allows it to be used as a building block for the synthesis of various compounds. Additionally, DDO has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using DDO in lab experiments is its high cost, which can limit its use in large-scale experiments.
将来の方向性
There are numerous future directions for research on DDO. One potential area of research is the development of new synthetic methods for DDO, which could lead to more cost-effective methods for producing this compound. Additionally, further research is needed to fully understand the mechanism of action of DDO and its potential use as a drug candidate for various diseases. Finally, more research is needed to explore the potential applications of DDO in other fields, such as materials science and nanotechnology.
Conclusion
In conclusion, DDO is a unique compound that has the potential for various scientific research applications. Its unique structure makes it an ideal building block for organic synthesis, and its potential as a drug candidate for various diseases has been extensively studied. While there is still much to learn about the mechanism of action of DDO, its biochemical and physiological effects have been well documented. As research on DDO continues, it is likely that new applications and potential uses for this compound will be discovered.
合成法
The synthesis of DDO involves a multistep process that requires careful attention to detail. The most common method for synthesizing DDO is through the reaction of 2,5-dioxabicyclo[2.2.1]heptane with 1,4-dibromobutane in the presence of a strong base such as potassium tert-butoxide. This reaction results in the formation of DDO as a white solid with a high yield.
科学的研究の応用
DDO has been extensively studied for its potential use in organic synthesis. Due to its unique structure, DDO can be used as a building block for the synthesis of various compounds, including chiral compounds, which are essential for the pharmaceutical industry. DDO has also been studied for its potential use as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
2,9-dioxadispiro[2.0.44.33]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-4-8(3-1)9(7-11-9)5-6-10-8/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAFGQYGCRKOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3(CCO2)CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[(4-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2991255.png)
![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2991256.png)


![1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride](/img/structure/B2991260.png)



![4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline](/img/structure/B2991268.png)

![N-(2,3-dimethylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2991274.png)
![1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2991275.png)